2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester is a specialized compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to chemical reactions, and hydrophobicity . This particular compound is used in various industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves several steps. The primary synthetic route includes the reaction of 2-propenoic acid with 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve automated and sealed delivery systems to handle the compound safely and efficiently .
Analyse Chemischer Reaktionen
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The sulfonyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:
- 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
These compounds share similar properties, such as high thermal stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
68227-99-6 |
---|---|
Molekularformel |
C13H14F11NO4S |
Molekulargewicht |
489.30 g/mol |
IUPAC-Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C13H14F11NO4S/c1-3-8(26)29-7-5-4-6-25(2)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
IGHHYZVIDWXKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.